molecular formula C16H34O4S.C4H11NO2<br>C20H45NO6S B13831996 Diethanolamine hexadecyl sulfate CAS No. 51541-51-6

Diethanolamine hexadecyl sulfate

Cat. No.: B13831996
CAS No.: 51541-51-6
M. Wt: 427.6 g/mol
InChI Key: PJDFMXWUFDUYTG-UHFFFAOYSA-N
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Description

Diethanolamine hexadecyl sulfate is an organic compound that combines the properties of diethanolamine and hexadecyl sulfate. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, foaming, or wetting.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethanolamine hexadecyl sulfate can be synthesized through the reaction of diethanolamine with hexadecyl sulfate. The process typically involves the following steps:

    Reaction of Diethanolamine with Hexadecyl Sulfate: Diethanolamine is reacted with hexadecyl sulfate in the presence of a suitable solvent, such as water or an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Purification: The resulting product is purified through techniques such as crystallization or distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Diethanolamine hexadecyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield diethanolamine and hexadecyl alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed:

    Oxidation: Sulfonates and other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: Diethanolamine and hexadecyl alcohol.

Scientific Research Applications

Diethanolamine hexadecyl sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of personal care products, such as shampoos and soaps, due to its foaming and emulsifying properties.

Mechanism of Action

The mechanism of action of diethanolamine hexadecyl sulfate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil, forming micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to cell membrane disruption and protein solubilization.

Comparison with Similar Compounds

    Diethanolamine Lauryl Sulfate: Similar surfactant properties but with a shorter alkyl chain (lauryl group).

    Triethanolamine Lauryl Sulfate: Contains an additional ethanolamine group, providing different solubility and surfactant characteristics.

    Sodium Dodecyl Sulfate: A widely used surfactant with a shorter alkyl chain (dodecyl group) and sodium as the counterion.

Uniqueness: Diethanolamine hexadecyl sulfate is unique due to its longer alkyl chain (hexadecyl group), which provides enhanced emulsifying and foaming properties compared to shorter-chain surfactants. This makes it particularly useful in applications requiring strong surfactant action and stability.

Properties

CAS No.

51541-51-6

Molecular Formula

C16H34O4S.C4H11NO2
C20H45NO6S

Molecular Weight

427.6 g/mol

IUPAC Name

hexadecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C16H34O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H,17,18,19);5-7H,1-4H2

InChI Key

PJDFMXWUFDUYTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

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